![molecular formula C11H14N2O B13222798 2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Indoles play a crucial role in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and various disorders.
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol: is a compound with a complex name, but let’s break it down:
Vorbereitungsmethoden
- One synthetic route involves the Fischer indole synthesis :
- Starting with cyclohexanone and phenylhydrazine hydrochloride , methanesulfonic acid (MsOH) is used to cyclize and form the tricyclic indole structure.
- Industrial production methods may vary, but this route provides a foundation for laboratory synthesis.
Analyse Chemischer Reaktionen
Oxidation: The indole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: Substituents on the indole ring can be modified.
Common Reagents: Reagents like , , and are used.
Major Products: These reactions yield derivatives of the indole core.
Wissenschaftliche Forschungsanwendungen
Medicine: Indole derivatives show promise in cancer treatment due to their antiproliferative effects.
Biology: They influence cellular processes and signaling pathways.
Chemistry: Indoles serve as building blocks for drug discovery.
Industry: Their applications extend to materials science and organic synthesis.
Wirkmechanismus
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other indole derivatives, such as , , and , share structural features.
Uniqueness: The specific combination of the aminoethyl side chain and ethanol group sets this compound apart.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(1H-indol-4-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H14N2O/c14-7-6-12-8-9-2-1-3-11-10(9)4-5-13-11/h1-5,12-14H,6-8H2 |
InChI-Schlüssel |
MAFVUFYKSATWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CNC2=C1)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


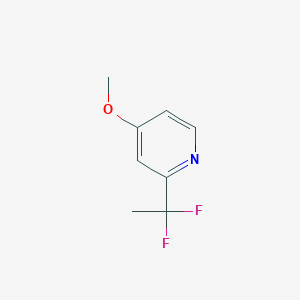
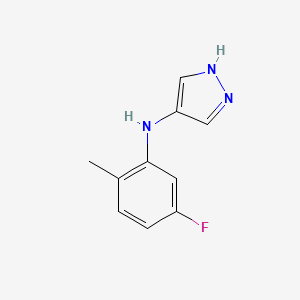
![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
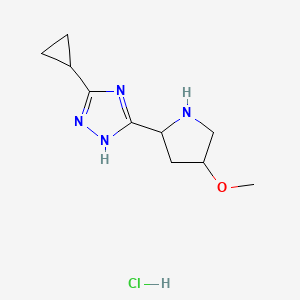
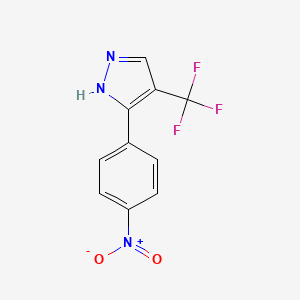
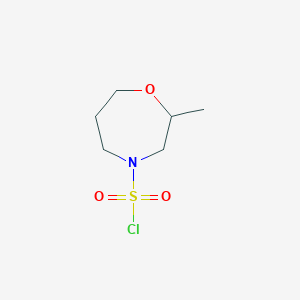
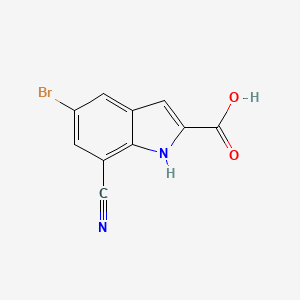
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)
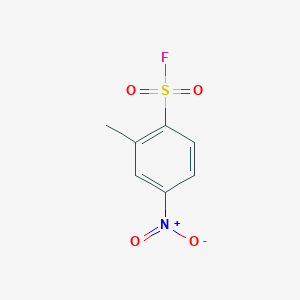
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
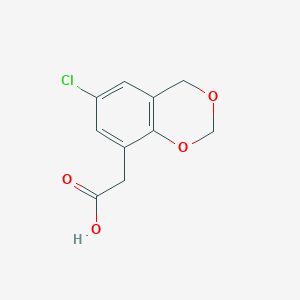
![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)

